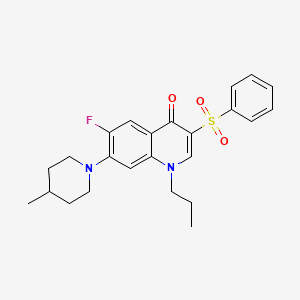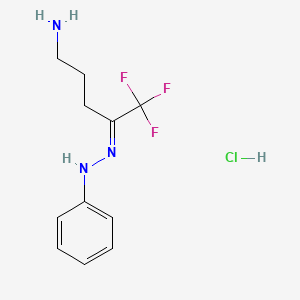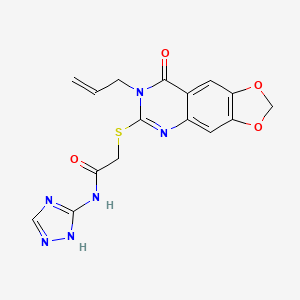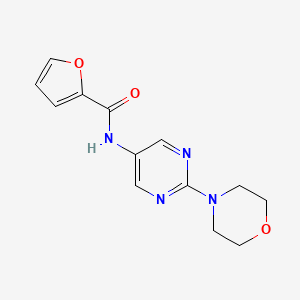![molecular formula C7H10O2 B2792972 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one CAS No. 2055839-77-3](/img/structure/B2792972.png)
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one, also known as HC-030031, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HC-030031 is a selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), a receptor that plays a crucial role in pain sensation and inflammation.
Mecanismo De Acción
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one selectively inhibits TRPV1 by binding to a specific site on the channel. This binding prevents the channel from opening in response to various stimuli, thereby reducing the influx of calcium ions and the release of neuropeptides.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in various animal models. In addition, this compound has been shown to reduce hyperalgesia, allodynia, and thermal hypersensitivity. This compound has also been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one is a selective inhibitor of TRPV1, which makes it an attractive tool for studying the role of TRPV1 in pain and inflammation. However, this compound has some limitations in lab experiments. For example, this compound has a short half-life and is rapidly metabolized in vivo. In addition, this compound has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one research. One potential application of this compound is in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. In addition, this compound may have potential applications in the treatment of inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine the safety and efficacy of this compound in humans. In addition, future research should focus on developing more potent and selective TRPV1 inhibitors.
Métodos De Síntesis
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one can be synthesized through a multi-step process that involves the reaction of 2-methylcyclohexanone with ethyl acetoacetate to form 1-acetyl-2-methylcyclohexene. This intermediate is then reacted with 1,3-cyclohexadiene in the presence of a palladium catalyst to form this compound.
Aplicaciones Científicas De Investigación
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one has been extensively studied for its potential therapeutic applications in pain and inflammation. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH. Activation of TRPV1 leads to the release of neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), which play a crucial role in pain and inflammation. This compound selectively inhibits TRPV1, thereby reducing the release of neuropeptides and alleviating pain and inflammation. This compound has been shown to be effective in various animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain.
Propiedades
IUPAC Name |
1-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(8)6-2-7(9,3-6)4-6/h9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIIAKFWEGCIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2,6-dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2792896.png)



![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2792901.png)
![2-chloro-N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2792904.png)
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2792906.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2792909.png)


![Ethyl 3-(4-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2792912.png)